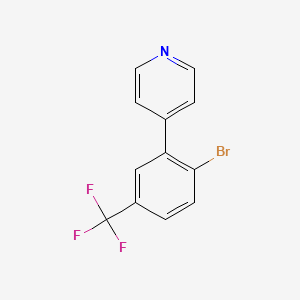
4-(2-溴-5-(三氟甲基)苯基)吡啶
描述
4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
The molecular structure of 4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine is characterized by the presence of a bromine atom, three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .科学研究应用
光谱学和光学研究
对与4-(2-溴-5-(三氟甲基)苯基)吡啶结构相关的5-溴-2-(三氟甲基)吡啶进行了广泛的傅里叶变换红外(FT-IR)和核磁共振(NMR)光谱表征。这些研究有助于理解化合物的分子结构和振动频率,对于开发具有特定光学性质的材料至关重要。此外,还评估了该化合物的非线性光学(NLO)性质和抗菌活性,突显了其在材料科学和生物医学应用中的潜力 (H. Vural & M. Kara, 2017)。
有机合成和药物化学
在有机合成中,类似于4-(2-溴-5-(三氟甲基)苯基)吡啶的化合物已被用于合成具有生物重要性的杂环化合物,例如1,2,4-三氮唑[1,5-a]吡啶,通过无金属氧化N-N键形成。该过程具有高反应产率和短反应时间,表明这类化合物在合成具有潜在药物化学应用的复杂有机分子方面的实用性 (Zisheng Zheng等,2014)。
材料科学
报道了与4-(2-溴-5-(三氟甲基)苯基)吡啶相关的化合物的合成和晶体结构分析,展示了它们在开发具有特定电子和结构性质的新材料方面的潜力。例如,对4-(5-((4-溴苄基硫基)-4-苯基-4H-1,2,4-三氮唑-3-基)吡啶的研究提供了关于其抗真菌活性以及通过密度泛函理论(DFT)研究在材料科学中的应用的见解 (Jin-Xia Mu et al., 2015)。
属性
IUPAC Name |
4-[2-bromo-5-(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3N/c13-11-2-1-9(12(14,15)16)7-10(11)8-3-5-17-6-4-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUCHJIMAVRGSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


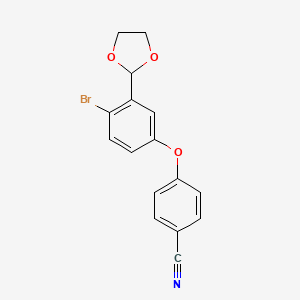
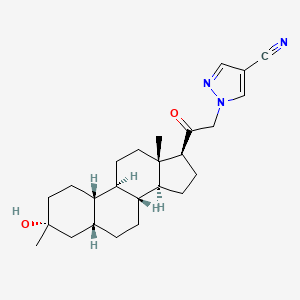

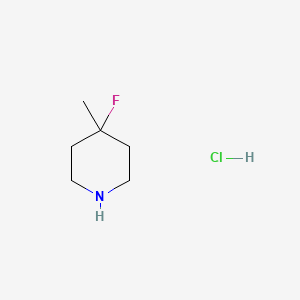

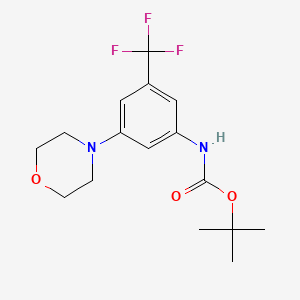
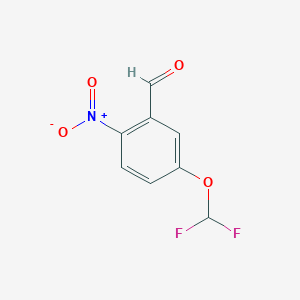
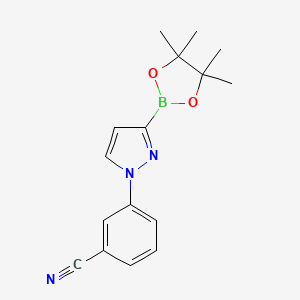
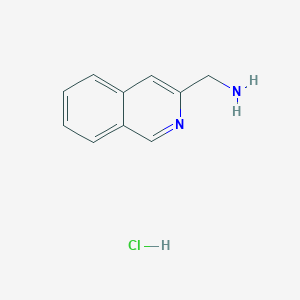
![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B1405398.png)
![2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1405403.png)
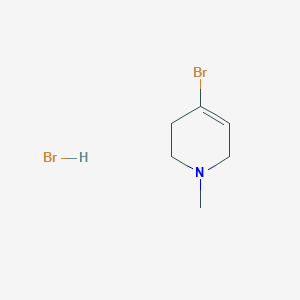
![tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate](/img/structure/B1405405.png)